2-Cyano-1-benzothiophene-3-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-1-benzothiophene-3-sulfonyl fluoride is a chemical compound that belongs to the class of benzothiophenes It is characterized by the presence of a cyano group, a benzothiophene ring, and a sulfonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-1-benzothiophene-3-sulfonyl fluoride typically involves the reaction of 2-cyano-1-benzothiophene with sulfonyl fluoride reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound readily available for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-1-benzothiophene-3-sulfonyl fluoride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Cyclization Reactions: The benzothiophene ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, with temperatures ranging from room temperature to 80°C, and in the presence of catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions include various substituted benzothiophenes, sulfonamides, and sulfonic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Cyano-1-benzothiophene-3-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Cyano-1-benzothiophene-3-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group and sulfonyl fluoride group play crucial roles in its reactivity and binding affinity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues, leading to the disruption of normal cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-1-benzothiophene-3-sulfonyl chloride
- 2-Cyano-1-benzothiophene-3-sulfonamide
- 2-Cyano-1-benzothiophene-3-sulfonic acid
Uniqueness
Compared to similar compounds, 2-Cyano-1-benzothiophene-3-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and chemical properties. This makes it particularly useful in applications where selective reactivity and stability are required.
Properties
Molecular Formula |
C9H4FNO2S2 |
---|---|
Molecular Weight |
241.3 g/mol |
IUPAC Name |
2-cyano-1-benzothiophene-3-sulfonyl fluoride |
InChI |
InChI=1S/C9H4FNO2S2/c10-15(12,13)9-6-3-1-2-4-7(6)14-8(9)5-11/h1-4H |
InChI Key |
OJBDPDMYENKCGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C#N)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.